molecular formula C9H5F6NO3 B1411013 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid CAS No. 1924322-37-1

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Cat. No. B1411013
CAS RN: 1924322-37-1
M. Wt: 289.13 g/mol
InChI Key: RLMGQWQAQKNUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid (TFEP) is a carboxylic acid with a trifluoroethoxy group and trifluoromethyl group on the pyridine ring. It is a versatile molecule that has been used in various scientific applications, including synthesis, drug development, and catalysis. The aim of

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used in a variety of scientific research applications, including drug development, catalysis, and synthesis. In drug development, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used to develop inhibitors of enzymes such as phosphatidylinositol-3-kinase (PI3K) and cyclooxygenase-2 (COX-2). In catalysis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used as a catalyst for the asymmetric synthesis of chiral compounds. In synthesis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used as a reagent for the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid depends on its application. In drug development, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid acts as an inhibitor of enzymes such as PI3K and COX-2. In catalysis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid acts as a catalyst for the asymmetric synthesis of chiral compounds. In synthesis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid acts as a reagent for the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid depend on its application. In drug development, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid can inhibit the activity of enzymes such as PI3K and COX-2. In catalysis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid can promote the synthesis of chiral compounds. In synthesis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid can be used to synthesize heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid in lab experiments is its versatility. It can be used for a variety of scientific applications, including drug development, catalysis, and synthesis. However, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is also limited by its low solubility in organic solvents and its potential to form dimers.

Future Directions

There are many potential future directions for 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid. For example, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid could be used to develop new inhibitors of enzymes such as PI3K and COX-2. It could also be used to develop new catalysts for the asymmetric synthesis of chiral compounds. Additionally, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid could be used to develop new reagents for the synthesis of heterocyclic compounds. Finally, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid could be used to study the structure-activity relationships of trifluoroethoxy and trifluoromethyl groups in drug development and catalysis.

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-5-1-4(9(13,14)15)2-16-6(5)7(17)18/h1-2H,3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMGQWQAQKNUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OCC(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.